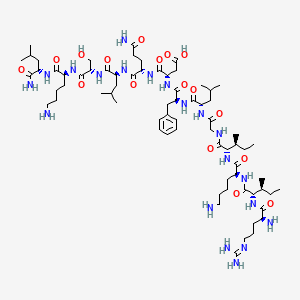

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2 is a synthetic peptide composed of fourteen amino acids Each amino acid in the sequence contributes to the overall structure and function of the peptide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid, typically protected at the amino group, is attached to the resin.

Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards.

Analyse Des Réactions Chimiques

Types of Reactions

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds, if formed, can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives and coupling agents like carbodiimides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfone derivatives, while reduction may yield free thiol groups.

Applications De Recherche Scientifique

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2: has several scientific research applications:

Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Medical Research: Explored as a potential biomarker or therapeutic agent in various diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

The mechanism of action of H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, enzyme activity, or protein-protein interactions, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-OH: Similar sequence but with a free carboxyl group at the C-terminus.

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-OMe: Similar sequence but with a methyl ester at the C-terminus.

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2: Variants with different amino acid substitutions.

Uniqueness

The uniqueness of This compound lies in its specific amino acid sequence and the presence of an amide group at the C-terminus. This modification can influence the peptide’s stability, solubility, and biological activity, making it distinct from other similar peptides.

Activité Biologique

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2 is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

The peptide consists of a sequence of amino acids that contribute to its biological properties. Its structure can be summarized as follows:

- Molecular Formula : C71H124N22O

- Molecular Weight : 1557.9 g/mol

- Amino Acid Sequence : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Key mechanisms include:

- Antimicrobial Activity : Peptides similar to this compound have shown significant antimicrobial properties, potentially by disrupting microbial membranes or inhibiting essential microbial functions .

- Antioxidant Properties : The peptide exhibits antioxidant activity, which may protect cells from oxidative stress and related damage. This is crucial in various pathological conditions, including cancer and neurodegenerative diseases .

- ACE Inhibition : Certain structural features of the peptide suggest potential angiotensin-converting enzyme (ACE) inhibitory activity, which can be beneficial in managing hypertension .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that peptides with similar sequences displayed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and the induction of apoptosis in bacterial cells .

- Cytotoxicity Against Cancer Cells : Research has indicated that the peptide's structural analogs exhibit cytotoxic effects on various cancer cell lines. The peptides were found to induce apoptosis through mitochondrial pathways, leading to cell death .

- In Vivo Studies : In animal models, administration of the peptide showed a reduction in blood pressure, suggesting its potential as a therapeutic agent for cardiovascular diseases due to its ACE inhibitory properties .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Peptide Analogues

| Peptide Sequence | Molecular Weight (g/mol) | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | 1557.9 | Yes | Yes |

| H-Arg-Ile-Asp-Ile-Gly-Leu-Phe-Lys-Gln-Leu-Ser-Arg-Leu-NH2 | 1558.0 | Yes | Moderate |

| H-Lys-Trp-Ala-Val-Phe-Thr-His-NH2 | 1200.5 | Moderate | Yes |

Propriétés

Formule moléculaire |

C71H124N20O17 |

|---|---|

Poids moléculaire |

1529.9 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C71H124N20O17/c1-11-41(9)57(91-63(101)46(25-17-19-29-73)84-70(108)58(42(10)12-2)90-60(98)44(74)23-20-30-79-71(77)78)69(107)80-36-55(94)81-49(32-39(5)6)64(102)87-51(34-43-21-14-13-15-22-43)66(104)88-52(35-56(95)96)67(105)83-47(26-27-54(75)93)62(100)86-50(33-40(7)8)65(103)89-53(37-92)68(106)82-45(24-16-18-28-72)61(99)85-48(59(76)97)31-38(3)4/h13-15,21-22,38-42,44-53,57-58,92H,11-12,16-20,23-37,72-74H2,1-10H3,(H2,75,93)(H2,76,97)(H,80,107)(H,81,94)(H,82,106)(H,83,105)(H,84,108)(H,85,99)(H,86,100)(H,87,102)(H,88,104)(H,89,103)(H,90,98)(H,91,101)(H,95,96)(H4,77,78,79)/t41-,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-/m0/s1 |

Clé InChI |

CHKCEEKDUYQLPA-DOFZWDJLSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.